7-Chloro-8-fluoroquinolin-4(1H)-one
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Overview
Description
7-Chloro-8-fluoroquinolin-4(1H)-one is a fluorinated quinoline derivative characterized by the presence of chlorine and fluorine atoms at the 7th and 8th positions, respectively. This compound is part of the quinoline family, which are heterocyclic aromatic organic compounds known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-fluoroquinolin-4(1H)-one typically involves cyclization reactions, cycloaddition reactions, and halogen displacement reactions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another approach is the Friedländer synthesis, which uses o-aminoaryl ketones as starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-fluoroquinolin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinoline derivatives.
Substitution: Introduction of various functional groups at the quinoline core.
Scientific Research Applications
7-Chloro-8-fluoroquinolin-4(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
7-Chloro-8-fluoroquinolin-4(1H)-one is compared with other similar compounds, such as 8-Chloro-7-fluoroquinolin-4(1H)-one and 7-Chloro-8-fluoroquinolin-4-ol. These compounds share structural similarities but differ in the position of chlorine and fluorine atoms, leading to variations in their chemical and biological properties.
Comparison with Similar Compounds
8-Chloro-7-fluoroquinolin-4(1H)-one
7-Chloro-8-fluoroquinolin-4-ol
7-Chloro-8-fluoroquinoline
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Properties
IUPAC Name |
7-chloro-8-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYMIGFQIZMCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=CN2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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